1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound. This compound is characterized by its unique structural components which provide it with distinctive chemical and biological properties. It contains a phenyl group, a pyrrolidinone ring, a piperazine moiety, and a tetrazole ring, making it a molecule of significant interest in medicinal and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one can be achieved through multi-step organic reactions. The process often involves the following steps:
Formation of the Tetrazole Ring: : Starting from p-tolyl hydrazine, the tetrazole ring is formed via a cyclization reaction using sodium azide and ammonium chloride.
Piperazine Coupling: : The tetrazole derivative is then coupled with a piperazine ring, typically through a nucleophilic substitution reaction.
Amide Bond Formation: : The final step involves forming the pyrrolidinone ring linked to the piperazine via an amide bond. This is achieved using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
For large-scale production, the synthesis may be optimized to ensure higher yield and purity. Steps may involve:
Streamlined Purification Processes: : Use of column chromatography and recrystallization to isolate the pure product.
Solvent Optimization: : Selecting solvents that enhance the reaction efficiency and are economically feasible.
Catalyst Use: : Employing catalysts to lower reaction times and increase yields.
Chemical Reactions Analysis
1-Phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: : The tetrazole ring can be susceptible to oxidation, forming oxidized tetrazole derivatives.
Reduction: : The compound can undergo reduction reactions, especially the nitro and carbonyl groups.
Substitution: : The phenyl and piperazine groups are reactive sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: : Halides, sulfonates under basic or acidic conditions.
Major Products Formed
Depending on the reagents and conditions, the major products can include:
Oxidized Tetrazole Derivatives
Reduced Carbonyl and Nitro Derivatives
Substituted Phenyl and Piperazine Products
Scientific Research Applications
This compound has diverse applications across several fields:
Chemistry
Intermediate in Synthesis: : Used as an intermediate in the synthesis of complex organic molecules.
Biology
Biochemical Probes: : Utilized in biological studies to understand enzyme-substrate interactions.
Medicine
Pharmacological Agents: : Potential use in developing drugs due to its unique structural properties that interact with various biological targets.
Industry
Materials Science: : Used in the creation of polymers and other advanced materials due to its stable structure.
Mechanism of Action
1-Phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one exerts its effects through interactions with molecular targets such as enzymes and receptors. The compound's activity is primarily due to its ability to form hydrogen bonds and hydrophobic interactions, influencing biological pathways and enzyme functions. The tetrazole ring often serves as a bioisostere, mimicking the activity of carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-4-(4-((1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one
1-phenyl-4-(4-(1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-ylcarbonyl)pyrrolidin-2-one
Uniqueness
Compared to similar compounds, 1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one:
Enhanced Stability: : The presence of the p-tolyl group enhances the compound's stability.
Increased Reactivity: : The structure allows for greater reactivity, especially in substitution reactions.
Bioactivity: : The unique combination of the tetrazole and piperazine moieties offers distinct biological activities, making it a promising candidate for drug development.
This should give you a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms.
Properties
IUPAC Name |
4-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-18-7-9-21(10-8-18)31-22(25-26-27-31)17-28-11-13-29(14-12-28)24(33)19-15-23(32)30(16-19)20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWZVDNTRGSYRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.